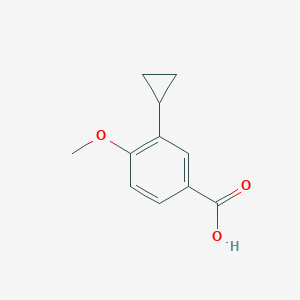
3-Cyclopropyl-4-methoxybenzoic acid
Descripción general
Descripción
3-Cyclopropyl-4-methoxybenzoic acid is a synthetic organic compound with a molecular weight of 192.21 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-4-methoxybenzoic acid is1S/C11H12O3/c1-14-10-5-4-8 (11 (12)13)6-9 (10)7-2-3-7/h4-7H,2-3H2,1H3, (H,12,13) . The InChI key is PKKIXISBOJSXAA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Cyclopropyl-4-methoxybenzoic acid is a powder in physical form . The storage temperature and shipping temperature are not specified .Aplicaciones Científicas De Investigación
-
Chemical Synthesis
- Application : 3-Cyclopropyl-4-methoxybenzoic acid is a chemical compound with the CAS Number: 1248462-73-8 . It is often used in chemical synthesis .
- Method of Application : This compound is typically used in a laboratory setting, following specific protocols for chemical synthesis .
- Results : The outcomes of using this compound in chemical synthesis can vary greatly depending on the specific reactions and conditions .
-
Crystallography
- Application : A related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, has been studied in the field of crystallography .
- Method of Application : The study involved determining the crystal structure of the compound .
- Results : The researchers were able to determine the crystal structure, providing valuable information about the compound’s physical and chemical properties .
-
Biochemistry
- Application : 4-Methoxybenzoic acid, a similar compound, has been used in biochemical research .
- Method of Application : This compound has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
- Results : The results of these experiments can provide valuable insights into the biochemical properties and potential applications of these types of compounds .
-
Material Science
- Application : Aromatic carboxylic acids, which include compounds like 3-Cyclopropyl-4-methoxybenzoic acid, have been used in the synthesis of rare earth compounds .
- Method of Application : These compounds are used in the design and synthesis of rare earth compounds, which have a variety of applications .
- Results : The results of these studies can lead to the development of new materials with unique properties, such as catalysis, ion exchange, gas storage, sensors, luminescence, and antimicrobial properties .
-
Microbiology
- Application : A similar compound, 4-Methoxybenzoic acid, has been found to be the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .
- Method of Application : This compound is introduced into the culture medium of the microorganism, and its growth and metabolic activity are monitored .
- Results : The microorganism is able to utilize this compound as a source of carbon and energy, which can provide insights into its metabolic pathways .
-
Antimicrobial Applications
- Application : A related compound, 3-Fluoro-4-methoxybenzoic acid, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .
- Method of Application : The compound is chemically modified and then used in the synthesis of oxadiazoles, which are tested for their antimicrobial activity .
- Results : The synthesized oxadiazoles can exhibit antimicrobial activity, which can be useful in the development of new antimicrobial agents .
-
Cosmetics
- Application : p-Anisic acid, also known as 4-methoxybenzoic acid, is used in the cosmetics industry . It has antiseptic properties and is used as a preservative in cosmetic products .
- Method of Application : It is added to cosmetic formulations to prevent the growth of microorganisms and extend the shelf life of the product .
- Results : The use of p-Anisic acid can help to maintain the quality and safety of cosmetic products over time .
Safety And Hazards
The safety information for 3-Cyclopropyl-4-methoxybenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
3-cyclopropyl-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKIXISBOJSXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



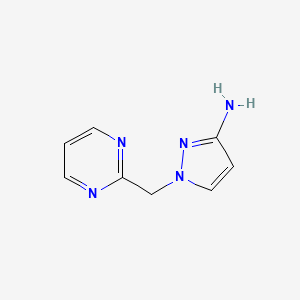
![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)
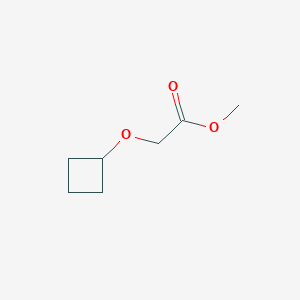
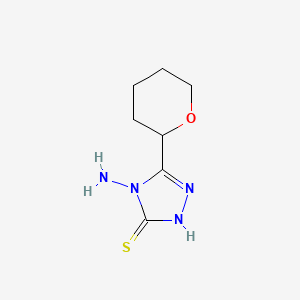
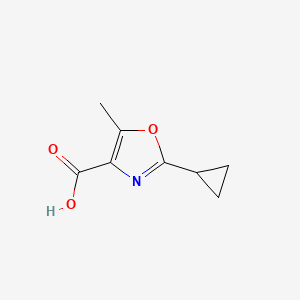
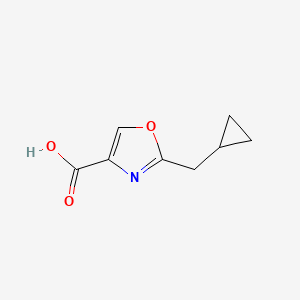
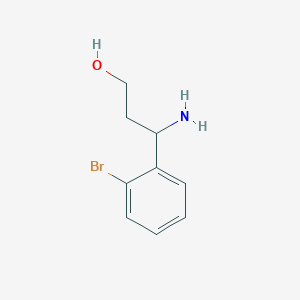
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
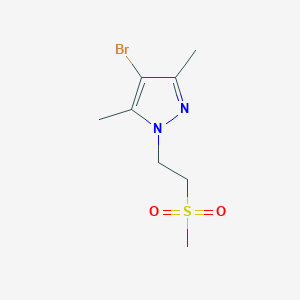
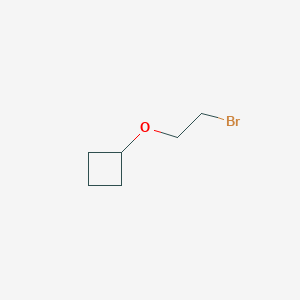
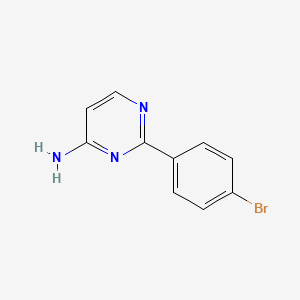
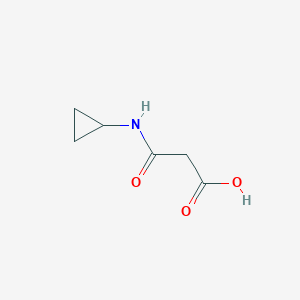
![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)